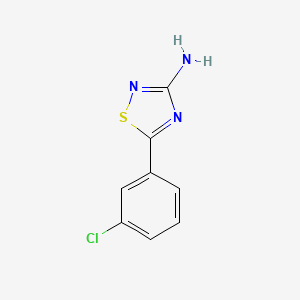

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the thiadiazole compound.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Potential use as a pharmacophore in drug design for treating various diseases.

Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine: Similar structure but with the chlorine atom in the para position.

5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine: Contains an additional chlorine atom on the phenyl ring.

5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole ring but with a thiol group instead of an amine.

Uniqueness

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of the amine group, which can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula: C₈H₆ClN₃S

- Molecular Weight: 211.67 g/mol

- Structure: Characterized by a thiadiazole ring with a 3-chlorophenyl substituent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with a similar structure exhibit moderate activity against various pathogenic bacteria and fungi. For instance:

- Antibacterial Activity: Compounds with a chlorophenyl group have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| Another Thiadiazole Derivative | E. coli | 32 |

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound is hypothesized to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action: Thiadiazoles may inhibit enzymes crucial for cancer cell proliferation such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .

- Cell Lines Tested: The compound has demonstrated cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HL-60 (leukemia), with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | G2/M phase arrest |

| HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |

3. Cytotoxic Properties

Studies have shown that derivatives of 1,2,4-thiadiazole can induce apoptosis in cancer cells. In vitro assays revealed that exposure to these compounds significantly increased the proportion of apoptotic cells compared to untreated controls .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

- Antimicrobial Screening: A study reported that a series of thiadiazole derivatives exhibited varying degrees of antibacterial activity against Salmonella typhi and E. coli, with some compounds showing zones of inhibition between 15–19 mm at a concentration of 500 μg/disk .

- Anticancer Efficacy: Another research effort focused on synthesizing novel thiadiazole derivatives that showed significant growth inhibition in MCF-7 cells with IC50 values as low as 0.28 µg/mL . The study emphasized the importance of substituents on the phenyl ring in enhancing cytotoxicity.

Properties

Molecular Formula |

C8H6ClN3S |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-1,2,4-thiadiazol-3-amine |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

InChI Key |

AVBMDDKOZJBJPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NS2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.